molecular formula C7H16N2 B087352 N-Ethylpiperidin-3-amine CAS No. 1249848-14-3

N-Ethylpiperidin-3-amine

Cat. No.: B087352
CAS No.: 1249848-14-3
M. Wt: 128.22 g/mol
InChI Key: FUTMGJAGTIOOIF-UHFFFAOYSA-N
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Description

N-Ethylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom at the third position of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylpiperidin-3-amine typically involves the alkylation of piperidine with ethylamine. One common method is the reductive amination of 3-piperidone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Ethylpiperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

N-Ethylpiperidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity. For example, this compound derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling .

Comparison with Similar Compounds

    N-Methylpiperidin-3-amine: Similar structure but with a methyl group instead of an ethyl group.

    N-Propylpiperidin-3-amine: Similar structure but with a propyl group instead of an ethyl group.

    N-Ethylpiperidine: Lacks the amine group at the third position.

Uniqueness: N-Ethylpiperidin-3-amine is unique due to the presence of both an ethyl group and an amine group at specific positions on the piperidine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-Ethylpiperidin-3-amine is a piperidine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound is structurally characterized by an ethyl group at the nitrogen atom of the piperidine ring and an amine functional group at the third carbon position. Understanding its biological activity is crucial for its application in drug development, particularly in targeting various receptors and enzymes.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been noted for its role as an enzyme inhibitor and receptor modulator :

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter breakdown, thereby enhancing cholinergic signaling. This property makes it a candidate for potential treatments in neurodegenerative diseases such as Alzheimer's.
  • Receptor Interaction : this compound can act on various receptors, exhibiting properties similar to biologically active molecules. Its structural configuration allows it to bind effectively to target sites, influencing cellular signaling pathways.

Biological Activity Overview

This compound exhibits a range of biological activities, which can be summarized as follows:

Activity TypeDescription
Neurotransmission Enhances cholinergic signaling by inhibiting AChE.
Antimicrobial Properties Exhibits potential antibacterial activity against certain pathogens.
Analgesic Effects Investigated for pain relief properties in preclinical studies.
Anti-inflammatory Derivatives have shown promise in reducing inflammation in various models.
Cancer Therapy Some derivatives demonstrate cytotoxic effects against cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Neuroprotective Effects : A study demonstrated that this compound derivatives could significantly inhibit AChE activity, leading to improved cognitive function in animal models of Alzheimer's disease.
  • Cytotoxicity Against Cancer Cells : Research indicated that certain analogs of this compound showed enhanced cytotoxicity against human cancer cell lines, suggesting their potential use in cancer therapy. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Antibacterial Activity : Another study highlighted the antibacterial properties of this compound derivatives against Gram-positive bacteria, indicating a possible role in developing new antimicrobial agents .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructural DifferenceBiological Activity
N-Methylpiperidin-3-amine Methyl group instead of ethylSimilar enzyme inhibition properties
N-Propylpiperidin-3-amine Propyl group instead of ethylVariations in receptor binding affinity
N-Ethylpiperidine Lacks amine at the third positionDifferent pharmacological profile

Properties

IUPAC Name

N-ethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-7-4-3-5-8-6-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTMGJAGTIOOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611908
Record name N-Ethylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249848-14-3
Record name N-Ethylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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